2-(3-Aminopropyl)-6-(trifluoromethyl)-2,3-dihydropyridazin-3-one
Description
Properties
IUPAC Name |
2-(3-aminopropyl)-6-(trifluoromethyl)pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3N3O/c9-8(10,11)6-2-3-7(15)14(13-6)5-1-4-12/h2-3H,1,4-5,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHZZLLPPMWKCLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1C(F)(F)F)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(3-Aminopropyl)-6-(trifluoromethyl)-2,3-dihydropyridazin-3-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₉H₁₃F₃N₄O
- Molecular Weight : 232.23 g/mol
- Structural Characteristics : The compound features a dihydropyridazine core with an amino group and a trifluoromethyl substituent, which may influence its interaction with biological targets.
Antimicrobial Properties
Recent studies have indicated that derivatives of dihydropyridazines exhibit antimicrobial properties. For instance, compounds similar to 2-(3-Aminopropyl)-6-(trifluoromethyl)-2,3-dihydropyridazin-3-one have been evaluated for their effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Anticancer Activity
Research has shown that certain dihydropyridazine derivatives can induce apoptosis in cancer cells. A study demonstrated that a related compound inhibited cell proliferation in human cancer cell lines by activating caspase pathways and modulating apoptotic markers. The trifluoromethyl group is hypothesized to enhance lipophilicity, facilitating cellular uptake and bioactivity.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in various biochemical pathways. For example, it has shown potential as an inhibitor of serine proteases, which play critical roles in blood coagulation and inflammation. Inhibiting these enzymes could lead to therapeutic applications in treating thrombotic disorders.
| Activity | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Disruption of cell wall synthesis | |
| Anticancer | Induction of apoptosis via caspase activation | |
| Enzyme Inhibition | Inhibition of serine proteases |
Case Studies
-
Antimicrobial Efficacy :
A study evaluated the antimicrobial activity of various dihydropyridazine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with the trifluoromethyl group displayed enhanced activity compared to their non-substituted counterparts, suggesting a structure-activity relationship that warrants further investigation. -
Anticancer Mechanisms :
A specific analog of 2-(3-Aminopropyl)-6-(trifluoromethyl)-2,3-dihydropyridazin-3-one was tested against breast cancer cell lines. The findings revealed significant reductions in cell viability and increased markers of apoptosis, highlighting the compound's potential as a chemotherapeutic agent. -
Serine Protease Inhibition :
Another study focused on the inhibition of factor Xa by a related compound. The results demonstrated sub-nanomolar inhibition constants, indicating high potency and selectivity against other serine proteases, which could be beneficial for developing anticoagulant therapies.
Scientific Research Applications
Pharmaceutical Applications
The compound has been studied for its potential as an active pharmaceutical ingredient (API). Its structural features allow it to interact with biological targets effectively.
- Anticancer Activity : Research indicates that derivatives of this compound exhibit anticancer properties. For instance, similar structures have shown efficacy against various cancer cell lines such as PC3 and A549. The trifluoromethyl group enhances lipophilicity, improving cellular uptake and bioactivity .
- Antimicrobial Properties : Compounds with similar frameworks have demonstrated antifungal and antibacterial activities. In vitro studies revealed that certain derivatives exhibited significant inhibition against fungal pathogens like Candida albicans and Aspergillus niger at low concentrations .
Agrochemical Applications
The compound's potential in agrochemistry is notable due to its bioactive properties.
- Insecticidal Activity : Research has shown that derivatives can act as insecticides against pests such as Mythimna separata and Spodoptera frugiperda. These compounds were tested for their efficacy in controlling pest populations, showing promising results in laboratory settings .
- Fungicidal Activity : The compound has also been evaluated for its fungicidal properties. Certain derivatives displayed effective inhibition of plant pathogens, suggesting potential use in crop protection formulations .
Material Science
The unique chemical structure of 2-(3-Aminopropyl)-6-(trifluoromethyl)-2,3-dihydropyridazin-3-one lends itself to applications in material science.
- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Its trifluoromethyl group contributes to the overall performance of polymer composites under various environmental conditions .
Table 1: Biological Activities of Derivatives
Case Study 1: Anticancer Activity
A study conducted on a series of pyridazinone derivatives revealed that the presence of the trifluoromethyl group significantly enhanced the anticancer activity against prostate cancer cells (PC3). The study utilized a range of concentrations to determine the IC50 values, with some compounds showing values as low as 5 µM, indicating potent activity.
Case Study 2: Insecticidal Efficacy
In another investigation focusing on agricultural applications, derivatives of the compound were tested against common agricultural pests. Results indicated effective mortality rates at concentrations ranging from 10 to 20 µg/ml, outperforming several commercially available insecticides.
Comparison with Similar Compounds
Structural Analogues of Pyridazinone Derivatives
The following table summarizes key structural analogs and their distinguishing features:
Key Observations :
- Trifluoromethyl (CF₃) Positioning: The target compound’s CF₃ group at C6 on the pyridazinone core contrasts with analogs bearing CF₃ on aromatic rings (e.g., benzoxazole in ). This impacts electronic effects and steric bulk.
- Aminopropyl vs. Aromatic Amines: The 3-aminopropyl chain in the target compound provides flexibility and basicity, unlike rigid aromatic amines in analogs like 2-(trifluoromethyl)-1,3-benzoxazol-6-amine .
Physicochemical and Pharmacokinetic Properties
Hypothetical Data Based on Structural Features :
Notes:
- The target compound’s aminopropyl group may improve aqueous solubility compared to purely aromatic analogs.
- High molecular weight and lipophilicity in diazaspiro derivatives () could limit oral bioavailability.
Preparation Methods
Preparation Methods of 2-(3-Aminopropyl)-6-(trifluoromethyl)-2,3-dihydropyridazin-3-one
General Synthetic Strategy
The synthesis of 2-(3-Aminopropyl)-6-(trifluoromethyl)-2,3-dihydropyridazin-3-one generally involves:
- Construction of the dihydropyridazinone ring system.
- Introduction of the trifluoromethyl substituent at the 6-position.
- Attachment of the 3-aminopropyl side chain via amide or alkylation reactions.
Key Synthetic Steps and Conditions
Formation of the Pyridazinone Core
- The pyridazinone scaffold can be synthesized via cyclization reactions involving hydrazine derivatives and appropriate ketoesters or diketones.
- The trifluoromethyl group is often introduced through the use of trifluoromethylated precursors or via trifluoromethylation reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts.
Coupling Reactions for Side Chain Introduction
- The 3-aminopropyl group is typically introduced by coupling an acid derivative of the pyridazinone with an amine derivative containing the aminopropyl moiety.
- Amide bond formation is commonly achieved using carbodiimide coupling agents such as N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) in the presence of additives like 1-hydroxybenzotriazole (HOBt) or O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).
- Bases such as diisopropylethylamine (DIPEA) are used to facilitate the coupling reaction in solvents like N,N-dimethylformamide (DMF).
Catalytic Coupling and Cross-Coupling Reactions
- Suzuki-Miyaura cross-coupling reactions are employed to attach aryl or heteroaryl groups to the pyridazinone core.
- Typical conditions include palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) or [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex.
- Bases like potassium carbonate or cesium carbonate and solvents such as toluene, dioxane, or aqueous mixtures are used under inert atmospheres at temperatures ranging from room temperature to reflux.
- Copper-catalyzed coupling reactions (e.g., Ullmann-type) using copper(I) iodide and diamine ligands (e.g., N,N-dimethylethylenediamine) in solvents like dioxane at elevated temperatures (up to 90 °C) are also reported for introducing amino substituents.
Detailed Research Findings and Experimental Data
Representative Synthetic Procedure
| Step | Reagents and Conditions | Outcome / Yield | Notes |
|---|---|---|---|
| 1. Coupling of acid derivative with amine | Acid derivative of pyridazinone (formula Id), amine derivative (aminopropyl), EDC·HCl, HOBt, DIPEA, DMF, room temperature, 3 hours | High yield (~82%) crude product | Amide bond formation step |
| 2. Suzuki-Miyaura coupling | Intermediate (V), boronic acid or borolane derivative, Pd(PPh3)4 or Pd(dppf)Cl2, K2CO3 or Cs2CO3, toluene/dioxane/water, reflux or microwave (140 °C, 10 min) | Moderate to high yields | Introduction of aryl groups |
| 3. Copper-catalyzed amination | Copper(I) iodide, potassium carbonate, diamine ligand, dioxane, 90 °C, 18 h | Good yield | Amination step for side chain installation |
Purification and Workup
- After reactions, aqueous workups involve extraction with ether or ethyl acetate, washing with brine and water, drying over sodium sulfate, filtration, and evaporation.
- Acidification with hydrochloric acid (pH 1-2) may precipitate the product.
- Final purification is often performed by flash column chromatography on silica gel.
Analytical Data
- HPLC/MS retention times and mass spectrometry confirm the molecular weight and purity.
- Yields reported range from 70% to over 80% for key intermediates and final products.
- Reaction times vary from 2 hours for amide formation to 18 hours for copper-catalyzed amination.
Summary Table of Preparation Methods
| Method Type | Key Reagents / Catalysts | Conditions | Yield Range | Notes |
|---|---|---|---|---|
| Amide Bond Formation | EDC·HCl, HOBt, DIPEA, DMF | Room temp, 2-3 h | 70-82% | Efficient for attaching aminopropyl |
| Suzuki-Miyaura Coupling | Pd(PPh3)4 or Pd(dppf)Cl2, K2CO3 or Cs2CO3, toluene | Reflux or microwave (140 °C, 10 min) | Moderate to high | For aryl substitutions on pyridazinone |
| Copper-Catalyzed Amination | CuI, K2CO3, N,N-dimethylethylenediamine, dioxane | 90 °C, 18 h | Good | Amination for side chain installation |
Q & A
Basic Research Question
- LCMS (Liquid Chromatography-Mass Spectrometry) : Confirms molecular weight (e.g., m/z 378 [M+H]+ for related analogs) and detects impurities .
- HPLC (High-Performance Liquid Chromatography) : Assesses purity (>95% ideal for biological assays) using C18 columns with mobile phases like acetonitrile/water (0.1% formic acid) .
- NMR Spectroscopy : 1H/13C NMR resolves structural features (e.g., pyridazinone ring protons at δ 6.5–7.5 ppm, trifluoromethyl at δ 110–120 ppm in 19F NMR) .
How can researchers evaluate the biological activity of this compound in preliminary assays?
Basic Research Question
- Enzyme Inhibition Assays : Use fluorescence-based or colorimetric kits to test kinase inhibition (e.g., IC50 values against JAK2 or PI3K isoforms) .
- Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCRs or nuclear receptors) with competitive binding curves .
- Cellular Viability Assays : MTT or resazurin assays in cancer cell lines (e.g., IC50 in HepG2 or MCF-7) to assess cytotoxicity .
How can reaction conditions be optimized to improve synthesis yields of this compound?
Advanced Research Question
- Temperature Control : Higher yields (~80%) are achieved by maintaining reflux temperatures (70–80°C) during cyclization .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of intermediates, reducing side-product formation .
- Catalyst Screening : Pd/C or Cu(I) catalysts improve trifluoromethylation efficiency; systematic variation of catalyst loading (1–5 mol%) is recommended .
What strategies are employed to study structure-activity relationships (SAR) for derivatives of this compound?
Advanced Research Question
- Core Modifications : Compare analogs with substituents like pyridine (e.g., 6-(Pyridin-3-yl) derivatives) or oxadiazole rings to assess impact on kinase inhibition .
- Side-Chain Optimization : Replace the aminopropyl group with azetidine or pyrrolidine moieties to evaluate solubility and target binding .
- Trifluoromethyl Position : Test positional isomers (e.g., 4- vs. 6-trifluoromethyl) to determine electronic effects on receptor affinity .
What in vivo models are suitable for assessing the pharmacokinetic and safety profiles of this compound?
Advanced Research Question
- ADME Studies : Rodent models (e.g., Sprague-Dawley rats) for oral bioavailability, plasma half-life, and tissue distribution using LC-MS/MS quantification .
- Toxicity Screening : Acute toxicity (LD50) in mice and genotoxicity assays (Ames test) to identify safety thresholds .
- Disease Models : Xenograft tumors (e.g., colorectal cancer in nude mice) to evaluate efficacy, with endpoints like tumor volume reduction and biomarker analysis (e.g., p-AKT levels) .
How can contradictory data on biological activity across similar compounds be resolved?
Advanced Research Question
- Dose-Response Curves : Replicate assays with standardized protocols (e.g., fixed ATP concentrations in kinase assays) to minimize variability .
- Off-Target Profiling : Use proteome-wide screens (e.g., KINOMEscan) to identify unintended interactions .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) to rationalize differences in binding affinities due to structural variations .
What methodologies are used to assess the compound’s stability under physiological conditions?
Advanced Research Question
- pH Stability Tests : Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC over 24 hours .
- Metabolic Stability : Liver microsome assays (human/rat) to measure half-life and identify CYP450-mediated metabolites .
- Light/Heat Stress Testing : Expose to 40°C/75% RH or UV light (ICH Q1B guidelines) to predict shelf-life .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
